molecular formula C16H10N4O5 B2636431 2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 862808-95-5

2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B2636431
CAS RN: 862808-95-5
M. Wt: 338.279
InChI Key: VNDZJUJZHNVGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Bioactivity and Pharmacological Properties

The compound 2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide falls into the broader category of compounds with oxadiazole and furan components, which are known for their wide range of biological activities. Research indicates that derivatives of oxadiazole, such as 1,3,4-oxadiazole, demonstrate significant pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and other bioactivities. The structural moieties related to oxadiazole and furan play a crucial role in the binding interactions with various biological targets, contributing to their therapeutic efficacy across a spectrum of diseases.

  • Biological Activities of Coumarin and Oxadiazole Derivatives : Coumarin and oxadiazole derivatives, including those with furan substituents, exhibit a vast range of pharmacological activities. They have been explored for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. These activities are attributed to their ability to interact effectively with biological systems through various weak interactions, making them suitable for drug development (Jalhan et al., 2017; Verma et al., 2019).

  • Furan and Thiophene Derivatives in Medicinal Chemistry : Furan and thiophene derivatives, essential components in medicinal chemistry, have been extensively reviewed for their role in developing nucleobase, nucleoside analogues, and other bioactive molecules. These heterocyclic compounds are vital for designing drugs with optimized antiviral, antitumor, and antimicrobial activities (Ostrowski, 2022).

  • Synthesis and Pharmacology of Oxadiazole Derivatives : Oxadiazole derivatives, including 1,3,4-oxadiazole, have been highlighted for their broad spectrum of pharmacological activities. Their synthesis and the subsequent biological evaluation suggest potential as antibacterial, anti-inflammatory, and anticancer agents. The structural versatility of oxadiazole derivatives allows for targeted drug design and development (Wang et al., 2022).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O5/c21-12(17-16-19-18-13(25-16)11-6-3-7-24-11)8-20-14(22)9-4-1-2-5-10(9)15(20)23/h1-7H,8H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDZJUJZHNVGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.